3-(Difluoromethoxy)thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-(difluoromethoxy)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O3S/c7-6(8)11-3-1-2-12-4(3)5(9)10/h1-2,6H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQJRBMWSRPAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1OC(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202400-94-0 | |
| Record name | 3-(difluoromethoxy)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Properties and Synthesis of 3-Difluoromethoxy-Substituted Thiophenes
Introduction: The Strategic Convergence of Fluorine and a Privileged Heterocycle
In modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone for optimizing drug candidates.[1][2] Fluorine's unique properties, such as high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] Among the diverse array of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has garnered significant attention. It is often described as a "lipophilic hydrogen bond donor," a rare and valuable characteristic that allows it to serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or even methoxy (-OCH₃) groups, often with superior pharmacokinetic properties.[5][6][7]
Concurrently, the thiophene ring stands as a "privileged" scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[8][9] Its unique electronic and steric properties allow it to engage in various biological interactions, and its structure is amenable to diverse chemical modifications.[8][10]
This technical guide provides an in-depth exploration of the properties, synthesis, and strategic applications of 3-difluoromethoxy-substituted thiophenes. We will dissect the physicochemical advantages imparted by the -OCF₂H group to this critical heterocyclic core, detail robust synthetic pathways for their creation, and provide field-proven protocols for their implementation in research and development workflows.
Section 1: Core Physicochemical Properties and Strategic Advantages
The introduction of a difluoromethoxy group at the 3-position of a thiophene ring imparts a unique constellation of properties that can be leveraged to overcome common drug development hurdles. Its characteristics are often a nuanced intermediate between the well-known methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, offering medicinal chemists a finer degree of control.[1]
Modulated Lipophilicity
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is moderately increased by the -OCF₂H group. It is generally more lipophilic than a methoxy group but less so than a trifluoromethoxy group.[5][11] This intermediate lipophilicity can be ideal for enhancing membrane permeability without the significant solubility drop often associated with highly fluorinated analogues.[3] Furthermore, the -OCF₂H group exhibits "dynamic lipophilicity," where it can adjust its polarity based on the surrounding environment through bond rotation, a feature not seen in its -OCH₃ or -OCF₃ counterparts.[12]
Unique Hydrogen Bonding Capability
A key feature that distinguishes the difluoromethoxy group is its ability to act as a hydrogen bond donor.[1][6] The potent electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, enabling it to participate in hydrogen bonding interactions with biological targets.[4][5] This capacity allows the -OCF₂H group to function as a metabolically stable bioisostere for hydroxyl and thiol groups, preserving crucial binding interactions while eliminating metabolically labile protons.[6][7]
Enhanced Metabolic Stability
A primary motivation for incorporating fluorinated groups is to improve metabolic stability. The strong carbon-fluorine bonds in the -OCF₂H moiety are highly resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[5] Replacing a metabolically vulnerable methoxy group, which is prone to O-demethylation, with a difluoromethoxy group can effectively block this metabolic "hotspot," leading to a longer plasma half-life and improved bioavailability.[5]
Electronic Effects
The difluoromethoxy group acts as a weak electron-withdrawing group, which can influence the pKa of nearby functionalities and modulate the electron density of the thiophene ring.[2][5] This electronic perturbation can fine-tune receptor binding affinity and alter the reactivity of the heterocyclic core in subsequent synthetic steps.
Data Summary: A Comparative Analysis of Key Substituents
To contextualize the unique profile of the difluoromethoxy group, the following table compares its key physicochemical parameters against those of the methoxy and trifluoromethoxy groups.
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |
| Hansch Hydrophobicity (π) | -0.02 | +0.2 to +0.6[12] | +1.04[12] |
| Hammett Constant (σp) | -0.27 | ~ +0.14[5] | +0.35 |
| Hydrogen Bond Capability | Acceptor Only | Donor & Acceptor[1][5] | Acceptor Only |
| Metabolic Stability | Prone to O-demethylation | High (Resistant to oxidation)[5] | Very High |
Section 2: Strategic Synthesis of 3-Difluoromethoxy-Substituted Thiophenes
The synthesis of these target molecules requires a robust and logical pathway. A common and effective strategy involves the preparation of a 3-hydroxythiophene intermediate, which then undergoes O-difluoromethylation. This approach leverages the well-established chemistry of thiophene functionalization and the increasing availability of efficient difluoromethylating reagents.
Caption: The -OCF₂H group as a strategic bioisostere for common functional groups.
Section 3: Detailed Experimental Protocol
This section provides a representative, self-validating protocol for the synthesis of a model 3-difluoromethoxy-substituted thiophene. The causality behind key steps is explained to provide field-proven insight.
Synthesis of 3-(Difluoromethoxy)-2-methylthiophene
Step 1: Synthesis of 3-Bromo-2-methylthiophene
-
Rationale: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich heterocycles. Acetonitrile is chosen as the solvent for its ability to dissolve both the substrate and reagent, and its relatively high boiling point for reactions that may require gentle heating. The reaction is performed in the dark to prevent radical side reactions initiated by light.
-
Procedure:
-
To a solution of 2-methylthiophene (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir in the dark for 12 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether (3x), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by flash column chromatography to yield 3-bromo-2-methylthiophene.
-
Step 2: Synthesis of 3-Hydroxy-2-methylthiophene via Buchwald-Hartwig Coupling
-
Rationale: The Buchwald-Hartwig amination/etherification is a powerful palladium-catalyzed cross-coupling reaction for forming C-O bonds. A bulky phosphine ligand (e.g., XPhos) is used to facilitate the reductive elimination step, which is often the rate-limiting step in C-O bond formation. Potassium hydroxide is used as the base and water source.
-
Procedure:
-
In an oven-dried Schlenk flask under an inert argon atmosphere, combine 3-bromo-2-methylthiophene (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).
-
Add anhydrous toluene, followed by finely ground potassium hydroxide (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir vigorously for 16 hours.
-
Cool the mixture to room temperature, carefully acidify with 1 M HCl to pH ~5-6, and extract with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. The crude 3-hydroxy-2-methylthiophene is often carried forward without further purification.
-
Step 3: O-Difluoromethylation to yield 3-(Difluoromethoxy)-2-methylthiophene
-
Rationale: This step utilizes a method adapted from the literature for difluoromethylating phenols. [11]Diethyl (bromodifluoromethyl)phosphonate serves as the difluorocarbene precursor. Potassium hydroxide acts as the base to deprotonate the phenol and initiate the carbene-forming elimination. The acetonitrile/water solvent system provides a biphasic medium suitable for this transformation.
-
Procedure:
-
To a solution of crude 3-hydroxy-2-methylthiophene (1.0 eq) in a 2:1 mixture of acetonitrile and water, add potassium hydroxide (3.0 eq).
-
Add diethyl (bromodifluoromethyl)phosphonate (1.5 eq) dropwise at room temperature.
-
Stir the reaction vigorously for 24 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain pure 3-(difluoromethoxy)-2-methylthiophene.
-
Confirm the structure and purity using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Section 4: Conclusion and Future Outlook
The 3-difluoromethoxy-substituted thiophene scaffold represents a powerful convergence of two strategically important moieties in modern drug discovery. The -OCF₂H group provides a sophisticated tool to enhance metabolic stability, modulate lipophilicity, and introduce novel hydrogen bonding interactions, all while attached to a versatile and biologically relevant thiophene core. [1][5][8]The synthetic routes, while requiring multiple steps, are robust and rely on well-understood, high-yielding chemical transformations. By understanding the fundamental properties and employing the reliable synthetic methodologies outlined in this guide, researchers, scientists, and drug development professionals can effectively leverage this unique molecular architecture to design next-generation therapeutics with superior efficacy and optimized pharmacokinetic profiles.
References
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. (2025). Benchchem.
- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. (2025). Benchchem.
- A Comparative Guide to the Synthesis of 3-Bromothiophene: Established Methods vs. Novel Approaches. (2025). Benchchem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.). BroadPharm.
- The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (n.d.). ChemRxiv.
- 3-Bromothiophene. (n.d.). Sigma-Aldrich.
- The Versatility of 3-Bromothiophene in Pharmaceutical Drug Discovery: A Detailed Applic
- Hallberg, A., Liljefors, S., & Pedaja, P. (1981). A SIMPLIFIED SYNTHESIS OF 3-BROMOSELENOPHENE AND SOME 3-BROMOTHIOPHENES.
- Meyer, C. F., Straathof, N., Sap, J. B. I., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(13), 7485-7533.
- Poirier, M., et al. (2016).
- Fluorinated Building Blocks: Enhancing Drug Discovery. (2026). PharmaBlock.
- Synthesis of Difluoromethylated Compounds. (2024). Science of Synthesis.
- Lee, J. W., & Paquin, J. F. (2020).
- Mechanochemical difluoromethylation of (thio)phenols and N-heterocycles. (2025). Request PDF.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC.
- Thiophenes - Heterocyclic Organic Compounds. (2023). Labinsights.
- Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labinsights.nl [labinsights.nl]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Lipophilicity (LogP) of Difluoromethoxy-Thiophene Derivatives: A Strategic Guide to Measurement and Modulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful method to fine-tune physicochemical and pharmacokinetic properties.[1][2] Among the array of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent. Its unique ability to modulate lipophilicity, enhance metabolic stability, and participate in hydrogen bonding provides a nuanced tool for molecular design.[1][3][4]
This guide focuses on the intersection of this strategic group with the thiophene scaffold—a privileged heterocycle in numerous pharmacologically active compounds.[5][6][7] We will delve into the core principles of lipophilicity, explore robust methodologies for its determination, and analyze the structure-lipophilicity relationships that govern the behavior of difluoromethoxy-thiophene derivatives. As a senior application scientist, my objective is not merely to present protocols but to illuminate the causality behind them, empowering you to leverage these insights in your own drug discovery programs.
The Central Role of Lipophilicity in Drug Design
Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[][9][10] It is quantitatively expressed as the partition coefficient (P), which is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For convenience, this is almost always expressed in its logarithmic form, LogP .[9][11][12]
LogP = log₁₀ ([solute]ₙ₋ₒ꜀ₜₐₙₒₗ / [solute]ₐᵩᵤₑₒᵤₛ)
A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[11] This single parameter profoundly influences:
-
Absorption: A drug must traverse lipid-rich cell membranes to enter systemic circulation. Adequate lipophilicity is essential for passive diffusion across the gastrointestinal tract.[12][13]
-
Distribution: Once absorbed, a drug's distribution into tissues, including its ability to cross the blood-brain barrier, is heavily influenced by its lipophilicity.[5][]
-
Metabolism: Highly lipophilic drugs are often more susceptible to metabolism by cytochrome P450 enzymes in the liver.[3][]
-
Target Binding: Hydrophobic interactions are a key component of many drug-receptor binding events.
-
Solubility: A delicate balance must be struck; excessive lipophilicity can lead to poor aqueous solubility, hindering formulation and bioavailability.[13]
According to "Lipinski's Rule of 5," a widely recognized guideline for oral drug-likeness, a LogP value of less than 5 is generally desirable for drug candidates.[][11]
The Difluoromethoxy Group: A Differentiated Approach to Lipophilicity Modulation
The difluoromethoxy (-OCF₂H) group offers a unique and often advantageous profile compared to its more common cousins, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. It is often described as a lipophilic hydrogen bond donor , a rare and valuable characteristic in drug design.[3][4][14]
The primary driver for its use is the ability to fine-tune properties with a level of control that other groups may not afford.
Causality Behind the Choice:
-
Blocking Metabolic Hotspots: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism.[15] Replacing a metabolically labile methoxy group, which is prone to O-demethylation, with a difluoromethoxy group can significantly increase a drug's half-life and bioavailability.[1][3]
-
Modulating Lipophilicity: The -OCF₂H group increases lipophilicity relative to a hydroxyl (-OH) or methoxy (-OCH₃) group, but to a lesser extent than the highly lipophilic trifluoromethoxy (-OCF₃) group.[3] This intermediate effect provides medicinal chemists with a powerful tool for optimization without drastically increasing lipophilicity, which could negatively impact solubility or off-target effects.
-
Bioisosterism and Hydrogen Bonding: A key feature is the acidity of the hydrogen atom, which allows the -OCF₂H group to act as a hydrogen bond donor.[3][4] This enables it to serve as a stable bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially maintaining crucial interactions with biological targets while improving metabolic stability.[1][4][14]
-
Influencing pKa: The electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby basic functional groups.[1][4] This modulation can optimize a drug's ionization state at physiological pH, directly impacting its solubility, permeability, and target engagement.
Data Presentation: Comparative Physicochemical Properties
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |
| Relative Lipophilicity | Baseline | Moderate Increase | High Increase |
| Hydrogen Bond Capability | H-Bond Acceptor | H-Bond Donor & Acceptor | H-Bond Acceptor |
| Metabolic Stability | Low (O-demethylation) | High | Very High |
| Hansch π Value | -0.02 | ~+0.4 to +0.6 (Context Dependent) | +1.04 |
| Electronic Effect (Hammett σp) | -0.27 (Donating) | ~+0.14 (Weakly Withdrawing) | +0.35 (Withdrawing) |
Note: Hansch π values are a measure of the lipophilicity contribution of a substituent.
Mandatory Visualization: Modulating Lipophilicity
Caption: Relative lipophilicity contributions of common ether substituents.
Gold-Standard Methodologies for LogP Determination
Accurate LogP determination is paramount. While numerous methods exist, they can be broadly categorized into experimental and computational approaches. A self-validating drug discovery program will often use both: in silico predictions for rapid virtual screening and experimental methods for accurate validation of key compounds.
Experimental Protocols: The Ground Truth
Experimental methods provide the most reliable LogP values. The choice of method often depends on throughput requirements, compound properties (e.g., purity, UV activity), and available instrumentation.
This is the most common, high-throughput method for LogP estimation.[10][16] It does not measure LogP directly but correlates it with the compound's retention time (tR) on a hydrophobic stationary phase. The underlying principle is that more lipophilic compounds will have a stronger affinity for the non-polar stationary phase (e.g., C18) and thus elute later.
Causality Behind the Protocol:
-
Stationary Phase (C18): A C18 (octadecylsilyl) column provides a non-polar environment that mimics the lipophilic n-octanol used in the shake-flask method.
-
Mobile Phase (Acetonitrile/Water or Methanol/Water): A polar mobile phase is used to elute the compounds. The retention time is a function of how the compound partitions between this mobile phase and the stationary phase.
-
Calibration Curve: Since this is an indirect method, a calibration curve using a set of standards with well-established, literature-reported LogP values is essential for accuracy.[16][17] This validates the system and allows for the conversion of retention time to a LogP value.
Step-by-Step Methodology:
-
Preparation of Standards: Prepare stock solutions (e.g., 1 mg/mL) of at least 5-7 standard compounds with known LogP values spanning the expected range of your analytes (e.g., from LogP -1 to +5). Examples include uracil, phenol, anisole, toluene, and naphthalene.
-
Preparation of Analyte: Prepare a stock solution of the difluoromethoxy-thiophene derivative at the same concentration.
-
HPLC System Configuration:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile (or methanol) and water. The exact ratio should be optimized to achieve good peak shape and retention times (e.g., 60:40 Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C (controlled).
-
Detector: UV-Vis detector set to a wavelength where all compounds have reasonable absorbance (e.g., 254 nm).
-
-
Analysis:
-
Inject a standard volume (e.g., 10 µL) of each standard individually to determine its retention time (tR).
-
Inject the analyte solution and determine its retention time.
-
Determine the column dead time (t₀) by injecting a non-retained compound like uracil or sodium nitrate.
-
-
Data Processing:
-
Calculate the capacity factor (k') for each compound using the formula: k' = (tR - t₀) / t₀.
-
Calculate log k' for each standard and the analyte.
-
Plot a graph of the known LogP values of the standards (y-axis) against their calculated log k' values (x-axis).
-
Perform a linear regression to obtain the equation of the line (y = mx + c). The correlation coefficient (R²) should be > 0.98 for a valid assay.
-
Use the log k' of your analyte and the regression equation to calculate its experimental LogP.
-
Mandatory Visualization: RP-HPLC Workflow for LogP
Caption: Standard workflow for LogP determination using RP-HPLC.
This is a powerful and highly accurate variation of the classic "shake-flask" method, specifically suited for fluorinated compounds.[18][19] It bypasses many of the challenges of other methods, such as the need for sample purity or UV chromophores.[18][20]
Causality Behind the Protocol:
-
Direct Measurement: Unlike HPLC, this method directly measures the concentration ratio of the analyte in the two phases (n-octanol and water), which is the definition of the partition coefficient.
-
¹⁹F NMR Signal: The fluorine nucleus provides a clean, sensitive, and specific signal for quantification, free from interference from proton signals of the solvents or impurities.
-
Internal Reference: A fluorinated reference compound with a known LogP is included. This is critical as it corrects for systematic errors in sample preparation and handling, as the ratio of ratios is used for the final calculation, enhancing accuracy.[21]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh the difluoromethoxy-thiophene derivative (analyte) and a suitable fluorinated reference compound (e.g., trifluorotoluene, LogP = 2.73) into a vial.
-
Add equal volumes of n-octanol (HPLC grade, pre-saturated with water) and water (HPLC grade, pre-saturated with n-octanol).
-
-
Equilibration:
-
Sampling:
-
Carefully withdraw an aliquot (e.g., 0.7 mL) from the top n-octanol layer and transfer it to an NMR tube.
-
Carefully withdraw an aliquot from the bottom aqueous layer and transfer it to a separate NMR tube.
-
Add a small amount of D₂O to each tube for locking purposes.
-
-
¹⁹F NMR Analysis:
-
Acquire a quantitative ¹⁹F NMR spectrum for each sample (octanol and water phases). Ensure a sufficient relaxation delay (e.g., 5x T₁) is used for accurate integration.
-
Integrate the signal for the analyte and the reference compound in both spectra.
-
-
Data Processing:
-
Calculate the ratio of integrals (ρ) for each phase:
-
ρ_octanol = (Integral_analyte / n_F_analyte) / (Integral_reference / n_F_reference)
-
ρ_aqueous = (Integral_analyte / n_F_analyte) / (Integral_reference / n_F_reference) (where n_F is the number of fluorine atoms for that signal)
-
-
Calculate the LogP of the analyte using the following equation:
-
LogP_analyte = LogP_reference + log₁₀(ρ_octanol / ρ_aqueous)[21]
-
-
Computational (in silico) Methods
Computational models offer a rapid, cost-effective way to estimate LogP before a compound is synthesized.[11][22] These are invaluable for screening large virtual libraries.
-
Fragment-Based Methods (e.g., cLogP, MlogP, XLOGP3): These algorithms deconstruct a molecule into predefined atomic or fragmental groups, each with an assigned lipophilicity value. The LogP is calculated by summing these values and applying correction factors.[22][23][24]
-
Property-Based Methods: These use whole-molecule properties (e.g., molecular surface area, polarizability) to calculate LogP via regression analysis.
-
Machine Learning Models: Modern approaches use machine learning and AI, trained on large datasets of experimentally determined LogP values, to improve predictive accuracy.[25]
Trustworthiness and Caveats: While powerful, in silico predictions for novel or complex molecules, especially those containing fluorine, should be treated with caution. Standard prediction methods can struggle with fluorinated compounds due to a lack of sufficient experimental data in their training sets.[25] Therefore, it is crucial to validate computational predictions with experimental data for lead compounds.
Structure-Lipophilicity Relationships (SLR) of Difluoromethoxy-Thiophene Derivatives
The final LogP of a molecule is a complex interplay of all its constituent parts. For difluoromethoxy-thiophene derivatives, the key factors are the position of the -OCF₂H group and the electronic nature of any other substituents.
-
Positional Isomerism: The position of the difluoromethoxy group on the thiophene ring will influence LogP. While subtle, the electronic environment and solvent-accessible surface area of the 2-position versus the 3-position can lead to different values.
-
Influence of Other Substituents: The effect of the -OCF₂H group is context-dependent.[3] Adding an electron-withdrawing group (e.g., -NO₂, -CN) elsewhere on the thiophene ring can increase the overall polarity of the molecule, potentially counteracting the lipophilic contribution of the -OCF₂H group.[26][27] Conversely, adding a lipophilic alkyl or aryl group will further increase the LogP.
Data Presentation: Illustrative LogP Values for a Hypothetical Series
The following table presents hypothetical but chemically reasonable LogP values to illustrate these principles. These would need to be confirmed experimentally.
| Compound | Structure (on Thiophene Ring) | Expected LogP Range | Rationale |
| 1 | 2-Methoxy | 1.8 - 2.2 | Baseline lipophilicity for the ether-thiophene core. |
| 2 | 2-Difluoromethoxy | 2.3 - 2.7 | Increased lipophilicity due to the -OCF₂H group.[3] |
| 3 | 2-Trifluoromethoxy | 2.8 - 3.2 | Highest lipophilicity in the ether series.[15] |
| 4 | 2-Difluoromethoxy-5-bromo | 2.8 - 3.3 | Additive lipophilicity from both the -OCF₂H and the bromo group. |
| 5 | 2-Difluoromethoxy-5-nitro | 2.1 - 2.5 | The polar nitro group reduces the overall LogP compared to compound 2. |
Conclusion and Future Outlook
The difluoromethoxy group is a sophisticated tool in the medicinal chemist's arsenal for the precise calibration of molecular properties.[1] When appended to a thiophene core, it provides a clear strategy for enhancing metabolic stability while moderately increasing lipophilicity—a combination that is often critical for achieving a desirable pharmacokinetic profile.
This guide has provided both the theoretical grounding and the practical, self-validating protocols necessary to accurately determine and understand the lipophilicity of difluoromethoxy-thiophene derivatives. By combining high-throughput experimental methods like RP-HPLC with the high-accuracy ¹⁹F NMR technique for key compounds, researchers can confidently navigate the complex landscape of structure-lipophilicity relationships. The ultimate goal is the rational design of next-generation therapeutics, and a deep understanding of lipophilicity is an indispensable step on that path.
References
- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem.
- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Benchchem.
- MDPI. (2025).
- (2020-2021). Fluorine in drug discovery: Role, design and case studies. Various.
- Alfa Chemistry.
- ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- University of Lincoln. Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
- ResearchGate. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
- Blackthorn AI. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI.
- Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent.
- ResearchGate. A) Impact of fluorine substitution in fragments. B) Fluorine....
- PMC. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.
- ACD/Labs. LogP—Making Sense of the Value. ACD/Labs.
- Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
- ConnectSci. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry.
- The University of Texas at Austin. An improved method for predicting logP.
- PubMed. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. PubMed.
- JoVE. (2018). Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy. JoVE.
- PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
- (n.d.).
- BOC Sciences. (2024). Lipophilicity of Drug. BOC Sciences.
- ResearchGate. Theoretical log P values obtained by the use of computational methods..
- (2024). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology.
- YouTube. (2023). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. YouTube.
- ResearchGate. Comparison of the changes in Log P of selected alkyl and fluoroalkyl....
- PubMed. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. PubMed.
- PMC.
- RSC Publishing. (2024).
- MDPI. (2021).
- MDPI. (2025). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. MDPI.
- Pion Inc. (2024).
- Sci-Hub.
- (n.d.). Experimental and Theoretical Study on Lipophilicity of Synthetic 1,2-Dithiole-3-thiones.
- Creative Biolabs. Lipophilicity.
- (2017). Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery.
- Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
- Chapman University Digital Commons. (2025). Computational Lipophilicity Calculations of Fluorinated Morphine Derivatives for Improved Pain Management. Chapman University Digital Commons.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 9. What is Lipophilicity? [pion-inc.com]
- 10. Lipophilicity - Creative Biolabs [creative-biolabs.com]
- 11. acdlabs.com [acdlabs.com]
- 12. emerypharma.com [emerypharma.com]
- 13. omicsonline.org [omicsonline.org]
- 14. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy [jove.com]
- 19. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. connectsci.au [connectsci.au]
- 22. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 23. researchgate.net [researchgate.net]
- 24. "Computational Lipophilicity Calculations of Fluorinated Morphine Deriv" by Mirabella Romano, Allison Vu et al. [digitalcommons.chapman.edu]
- 25. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 26. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 27. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Stability of 3-(Difluoromethoxy)thiophene Scaffolds
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Researchers
Executive Summary
The thiophene ring is a classic bioisostere for the phenyl group in drug design, offering unique electronic properties and reduced molecular weight. However, its application is often hampered by metabolic liabilities, specifically cytochrome P450-mediated
Part 1: The Metabolic Challenge of Thiophenes
The Bioactivation Pathway
Thiophene is considered a "structural alert" in drug discovery due to its propensity for bioactivation. The sulfur atom is electron-rich, making it a prime target for oxidation by CYP450 enzymes (primarily CYP2C9 and CYP1A2).
-
Mechanism: The enzymatic attack typically occurs at the sulfur lone pair (
-oxidation) or the -carbon (C2/C5). -
Toxicity:
-oxidation leads to the formation of thiophene -oxides and -dioxides. These intermediates function as Michael acceptors, reacting covalently with nucleophilic residues (e.g., cysteine thiols) on proteins. This haptenization can trigger immune-mediated hepatotoxicity (e.g., as seen with tienilic acid).
The Role of the 3-Position
Substitution at the 3-position is a standard strategy to block metabolic access. However, traditional groups like methoxy (
Part 2: The Difluoromethoxy Solution
The
Mechanistic Stabilization
-
Electronic Deactivation: The
group is electron-withdrawing ( ). This reduces the electron density of the thiophene ring, raising the oxidation potential of the sulfur atom and making it less susceptible to electrophilic attack by CYP450 enzymes. -
Blocking
-Dealkylation: The bond strength ( ) renders the difluoromethyl carbon highly resistant to oxidative cleavage. Unlike the methoxy group, which is rapidly demethylated to the phenol/hydroxythiophene, the group remains intact. -
Lipophilic Hydrogen Bond Donor: Uniquely, the terminal proton in
is acidic enough to act as a weak hydrogen bond donor, mimicking a hydroxyl group but without the associated conjugation liability (glucuronidation).
Physicochemical Comparison
| Property | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( |
| Hammett | -0.27 (Donor) | +0.14 (Weak Acceptor) | +0.35 (Acceptor) |
| H-Bond Donor | No | Yes | No |
| Metabolic Stability | Low ( | High | High |
| Lipophilicity ( | Ref | +0.3 to +0.6 | +1.0 to +1.2 |
Part 3: Synthesis Protocol
Objective: Synthesis of 3-(difluoromethoxy)thiophene from 3-hydroxythiophene (or stable precursor methyl 3-hydroxythiophene-2-carboxylate).
Note: 3-hydroxythiophene is unstable (keto-enol tautomerism). It is best generated in situ or used as a stabilized ester derivative.
Protocol: Difluoromethylation using Sodium Chlorodifluoroacetate
This method avoids the use of ozone-depleting chlorodifluoromethane gas.
Reagents:
-
Substrate: Methyl 3-hydroxythiophene-2-carboxylate (stabilized precursor)
-
Reagent: Sodium chlorodifluoroacetate (
) -
Base: Potassium carbonate (
) -
Solvent: DMF/Water (9:1)
Step-by-Step Workflow:
-
Preparation: Dissolve methyl 3-hydroxythiophene-2-carboxylate (1.0 equiv) in DMF (
). Add (2.5 equiv). -
Reagent Addition: Add sodium chlorodifluoroacetate (2.5 equiv).
-
Reaction: Heat the mixture to
under an inert atmosphere ( ). -
Monitoring: Monitor by TLC or LC-MS for the disappearance of starting material (typically 2–4 hours).
-
Workup: Cool to RT. Dilute with water and extract with ethyl acetate (
). Wash combined organics with brine ( ) to remove DMF. Dry over and concentrate. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Part 4: Metabolic Stability Assessment
To validate the stability of the scaffold, a comparative Microsomal Stability Assay is required.
In Vitro Microsomal Stability Protocol
System: Pooled Liver Microsomes (Human/Rat) + NADPH regenerating system.
Procedure:
-
Pre-incubation: Prepare a
stock of the test compound (3-(difluoromethoxy)thiophene derivative) in DMSO. Dilute to (final) in phosphate buffer ( , pH 7.4) containing liver microsomes ( ). Pre-incubate at for 5 min. -
Initiation: Add NADPH (
final concentration) to initiate the reaction. -
Sampling: At time points
min, remove aliquots ( ). -
Quenching: Immediately add to ice-cold acetonitrile (
) containing an internal standard (e.g., tolbutamide). -
Analysis: Centrifuge (
, 20 min). Analyze supernatant via LC-MS/MS (MRM mode). -
Calculation: Plot
vs. time. The slope determines the half-life ( ) and Intrinsic Clearance ( ).
Visualization of Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of the standard 3-methoxythiophene versus the stabilized 3-(difluoromethoxy)thiophene.
Caption: Divergent metabolic fates: The difluoromethoxy group blocks the rapid O-demethylation pathway common to methoxy-thiophenes, preventing the formation of reactive intermediates.
Part 5: Experimental Workflow Visualization
This diagram outlines the logical flow from scaffold design to stability validation.
Caption: Integrated workflow for the synthesis and metabolic validation of 3-(difluoromethoxy)thiophene scaffolds.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. [Link]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link][6]
-
Dansette, P. M., et al. (2005). "Metabolic Activation of Thiophene Derivatives by Cytochrome P450 2C9." Chemical Research in Toxicology. [Link]
-
Hu, J., et al. (2017). "Reagents for Difluoromethylation."[7] Chemical Reviews. [Link]
-
Pike, A., et al. (2011). "Metabolic Instability of Thiophene-Containing Drugs." Drug Metabolism and Disposition. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Methodological & Application
Difluoromethylation of methyl 3-hydroxythiophene-2-carboxylate
Application Note: Strategic O-Difluoromethylation of Methyl 3-Hydroxythiophene-2-carboxylate
Executive Summary
This guide details the protocol for the O-difluoromethylation of methyl 3-hydroxythiophene-2-carboxylate (CAS: 5118-06-9). This transformation is critical in medicinal chemistry for modulating lipophilicity (
The protocol utilizes Sodium Chlorodifluoroacetate (SCDA) as a solid-state, bench-stable precursor for difluorocarbene (
Scientific Rationale & Mechanism
Substrate Analysis
The substrate, methyl 3-hydroxythiophene-2-carboxylate, presents specific challenges:
-
Acidity & Nucleophilicity: The hydroxyl group at C3 is intramolecularly hydrogen-bonded to the carbonyl oxygen of the C2-ester. This locks the proton, increasing the
and reducing the nucleophilicity of the oxygen. -
Ester Sensitivity: The methyl ester is susceptible to hydrolysis under basic aqueous conditions at high temperatures. Therefore, strictly anhydrous conditions are preferred during the heating phase.
Reaction Mechanism
The reaction proceeds via a decarboxylative carbene insertion mechanism:
-
Deprotonation: The base (Cs
CO ) deprotonates the hydroxyl group, breaking the intramolecular H-bond and forming the thiophenoxide anion. -
Carbene Generation: Thermal decomposition of SCDA at 95–100°C releases CO
, chloride, and the reactive species difluorocarbene ( ) . -
Nucleophilic Attack: The thiophenoxide attacks the electrophilic carbene to form the difluoromethyl anion intermediate.
-
Protonation: The intermediate is protonated (upon workup or via trace proton sources) to yield the final difluoromethyl ether.
Figure 1: Mechanistic pathway for the O-difluoromethylation via sodium chlorodifluoroacetate.
Experimental Protocol
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role | Critical Attribute |
| Methyl 3-hydroxythiophene-2-carboxylate | 1.0 | Substrate | Dry, >97% purity |
| Sodium chlorodifluoroacetate (SCDA) | 2.5 - 3.0 | Carbene Source | Hygroscopic; store in desiccator |
| Cesium Carbonate (Cs | 1.5 - 2.0 | Base | Anhydrous; superior solubility in DMF |
| N,N-Dimethylformamide (DMF) | [0.2 M] | Solvent | Anhydrous (<50 ppm H |
Step-by-Step Methodology
Step 1: System Preparation
-
Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar.
-
Equip the flask with a reflux condenser and a rubber septum.[8]
-
Flush the system with Nitrogen (
) or Argon for 15 minutes.
Step 2: Deprotonation (The "Activation" Phase)
-
Charge the flask with Methyl 3-hydroxythiophene-2-carboxylate (1.0 equiv) and Cs
CO (1.5 equiv). -
Add anhydrous DMF (concentration ~0.2 M relative to substrate).
-
Stir at Room Temperature (RT) for 20 minutes.
-
Note: The solution may change color (often yellow/orange) indicating phenoxide formation.
-
Step 3: Reaction (The "Carbene Release" Phase)
-
Heat the oil bath to 100°C .
-
Crucial Step: Once the internal temperature reaches 90°C, begin adding SCDA (2.5 equiv total).
-
Technique: Do NOT add all at once. Add in 5 portions over 30–45 minutes.
-
Reasoning: Rapid addition generates a high concentration of
which dimerizes to tetrafluoroethylene (gas) rather than reacting with the substrate. Slow addition maintains a steady-state concentration of carbene.
-
-
Stir at 100°C for 2–4 hours. Monitor by TLC or LC-MS.
Step 4: Workup
-
Cool the reaction mixture to RT.
-
Quench: Slowly pour the mixture into a beaker containing ice-water (5x reaction volume).
-
Caution: Gas evolution (CO
) may occur if residual reagent remains.
-
-
Extraction: Extract with Ethyl Acetate (EtOAc) (3 x volumes).
-
Wash: Wash the combined organic layers with water (2x) and brine (1x) to remove DMF.
-
Dry: Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify via silica gel flash chromatography.[3]
-
Eluent: Hexanes/EtOAc gradient (typically 0%
20% EtOAc). The product is less polar than the starting material (due to capping the OH).
Process Control & Optimization
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Carbene dimerization | Slow down SCDA addition; increase SCDA equivalents (up to 4.0). |
| Ester Hydrolysis (Acid formation) | Wet solvent or hydroxide formation | Ensure DMF is anhydrous; use fresh Cs |
| Starting Material Recovery | Poor deprotonation | Increase temperature to 110°C; switch solvent to NMP (higher boiling point). |
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis.
Quality Control & Characterization
To validate the synthesis, look for these specific NMR signatures.
-
1H NMR (CDCl
):-
The Diagnostic Signal: A triplet appearing between
6.50 – 7.60 ppm . -
Coupling: A large geminal coupling constant (
) of 70 – 75 Hz . This confirms the motif. -
Absence: Disappearance of the broad singlet (
~9-10 ppm) corresponding to the phenolic -OH.
-
-
19F NMR:
-
Signal: A doublet appearing around
-81 to -83 ppm . -
Coupling: Matches the
observed in proton NMR.
-
-
Mass Spectrometry:
-
Observe parent ion
. Calculate expected mass shift: Substrate MW + 50 Da (Addition of CF - H + H = +50).
-
Safety Considerations
-
Difluorocarbene Toxicity: While generated in situ,
is reactive. Ensure the reaction is vented through a bubbler into a fume hood. -
Pressure: If running in a sealed tube (not recommended for this specific scale-up unless safety-tested), be aware of CO
generation increasing headspace pressure. -
Chemical Burns: SCDA is an irritant; Cs
CO is corrosive. Wear standard PPE.
References
-
Hu, J., Zhang, W., & Ni, C. (2014). Difluoromethylation and trifluoromethylation reagents.[1][2][6][9] Dalton Transactions. Link
-
Zafrani, Y., et al. (2017).[10] Difluoromethyl Ether: A Bioisostere of the Hydroxyl Group. Journal of Medicinal Chemistry. Link
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines. Science. (Context on heteroaromatic fluorination). Link
-
Hands, A. T., et al. (2024). Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate.[11][12] Organic Syntheses.[11] Link
-
Sigma-Aldrich. (n.d.). Methyl 3-hydroxythiophene-2-carboxylate Product Specification.Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. rsc.org [rsc.org]
- 4. chemrevlett.com [chemrevlett.com]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. sioc.ac.cn [sioc.ac.cn]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Difluoromethylation Reactions of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sioc.cas.cn [sioc.cas.cn]
Troubleshooting & Optimization
Technical Support Center: O-Difluoromethylation of Electron-Rich Thiophenes
Topic: Improving Yield & Selectivity in the Synthesis of Difluoromethoxy Thiophenes Audience: Medicinal Chemists & Process Development Scientists Status: Active Guide [v2026.1]
Core Technical Analysis: The "Thiophene Paradox"
The Challenge:
You are likely attempting to convert a hydroxythiophene (or its tautomeric thiophenone) into a difluoromethoxy thiophene (
-
The Mechanism: O-difluoromethylation typically proceeds via a difluorocarbene (
) intermediate.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
The Conflict:
- is an electrophile.
-
The oxygen of the hydroxyl group is a nucleophile (Target).
-
However, the C2 and C5 positions of an electron-rich thiophene are also exceptional nucleophiles (Soft).
-
Result: Standard conditions often yield a mixture of the desired ether, C-difluoromethylated byproducts, and polymerized "tar" due to the sensitivity of the thiophene ring to the strong bases (KOH/NaOH) traditionally required to generate carbene from Freon-22 (
).
This guide provides the protocols to force O-selectivity and protect the ring .
Strategic Reagent Selection (The Hardware)
Do not use Freon-22 gas if your substrate is sensitive. Use solid/liquid surrogates that release carbene under milder conditions.
| Reagent | Commercial Name | Activation | Risk Profile | Best For... |
| SCDA (Sodium chlorodifluoroacetate) | Heat (90-100°C) | Moderate. Requires heat which can degrade sensitive thiophenes. | Scale-up. Cheap, robust for moderately stable substrates. | |
| TFDA (Chen's Reagent) | Mild Heat (40-60°C) or Catalytic | Low. Releases | Lab Scale. High value, temp-sensitive scaffolds. | |
| Ethyl bromodifluoroacetate | Base (Cs₂CO₃) | Low/Medium. Requires base, but no high heat. | Selectivity. Good for controlling reaction rate. | |
| DFMS (Baran's Reagent) | Radical Initiator | High (for O-alkylation). Primarily a C-alkylation reagent. | Avoid for O-alkylation unless using specific radical protocols. |
Visualizing the Decision Matrix
Optimized Experimental Protocols
Protocol A: The "Gold Standard" (SCDA Method)
Best for: Routine synthesis where the thiophene can withstand 90°C.
The Logic: We use SCDA as a solid carbene source. The key to yield improvement here is the Slow Addition Protocol . Dumping all reagents at once causes a "carbene spike," leading to dimerization (tetrafluoroethylene) or C-alkylation.
Step-by-Step:
-
Dissolution: Dissolve the hydroxythiophene (1.0 equiv) in DMF (0.2 M).
-
Why DMF? It is a polar aprotic solvent that solvates the cation (
), leaving the phenoxide oxygen "naked" and highly nucleophilic (Hard), favoring O-attack over C-attack.
-
-
Base: Add
(1.5 equiv). Stir for 15 min at RT.-
Why Cesium? The "Cesium Effect" improves solubility and nucleophilicity of the oxygen anion.
-
-
Reagent Prep: Dissolve Sodium chlorodifluoroacetate (SCDA) (2.5 equiv) in a separate volume of DMF.
-
Reaction: Heat the substrate mixture to 95°C .
-
Addition: Add the SCDA solution dropwise over 1 hour via syringe pump.
-
Critical: Slow addition keeps the instantaneous concentration of
low, reducing side reactions.
-
-
Quench: Cool to RT, dilute with water, extract with EtOAc.
Protocol B: The "Low Temp" Method (TFDA/Chen's Reagent)
Best for: Highly electron-rich thiophenes prone to polymerization.
The Logic: TFDA (
Step-by-Step:
-
Setup: Dissolve hydroxythiophene (1.0 equiv) in Acetonitrile (MeCN) .
-
Additives: Add
(2.0 equiv) and catalytic NaF (10 mol%). -
Reagent: Add TFDA (2.0 equiv).
-
Reaction: Heat to 45–50°C . Monitor by LCMS.
-
Note: Gas evolution (
) will be visible. Ensure good venting.
-
-
Workup: Standard aqueous workup.
Troubleshooting Selectivity (O vs. C)
The most common failure is obtaining the C-difluoromethylated product.
Mechanism of Failure: Thiophenes are "soft" nucleophiles. The Carbon (C2/C5) is softer than the Oxygen. Difluorocarbene is a "borderline" soft electrophile. Soft-Soft interaction favors C-alkylation.
The Fix: Hard-Hard Interaction To force O-alkylation, you must make the Oxygen Harder .
| Variable | Change to... | Reason |
| Solvent | DMF, DMSO, or NMP | Polar Aprotic solvents separate ion pairs. A "naked" oxygen anion is a Harder nucleophile. Avoid THF or Toluene. |
| Base | KOtBu or | Ensure complete deprotonation. A neutral OH is a soft nucleophile; an alkoxide ( |
| Concentration | Dilute (0.1 M) | High concentration favors polymerization (intermolecular side reactions). |
| Water | Add 5-10% Water | Counter-intuitive trick: Small amounts of water can solvate the leaving groups and facilitate the proton transfer required in the final step of O-difluoromethylation, though too much kills the carbene. |
FAQ: Troubleshooting & Diagnostics
Q1: My reaction turns into a black tar. What happened? A: You likely polymerized the thiophene. Electron-rich thiophenes are sensitive to strong bases and high heat.
-
Fix: Switch to Protocol B (TFDA) . It runs at 45°C. Alternatively, use a weaker base like
instead of KOH/NaOH.
Q2: I see 50% conversion, but adding more reagent doesn't help. A: The "Stalling Effect." The byproduct of SCDA decomposition is NaCl/NaF, which can coat the solid reagent or inhibit solubility.
-
Fix: Filter the reaction mixture to remove salts, resuspend in fresh solvent, and add fresh reagent.
Q3: I am getting the C-difluoromethyl isomer (on the ring). A: Your solvent is likely too non-polar, or your deprotonation is incomplete.
-
Fix: Switch to DMSO . Ensure you are stirring with base for 30 mins before adding the fluoro-reagent. You need the Oxygen to be fully anionic (
) to compete with the Carbon.
Q4: Can I use the Photoredox method (Ir-catalyst)?
A: Yes, if you have the equipment. The method using
References
-
The "SCDA" Reagent (Sodium Chlorodifluoroacetate)
- Title: "Difluoromethylation of phenols and thiophenols with sodium chlorodifluoroacet
- Source:Journal of Fluorine Chemistry
- Context: The foundational method for using solid reagents to avoid gas handling.
-
Chen's Reagent (TFDA)
-
Title: "Fluorosulfonyldifluoroacetic acid derivatives: Versatile reagents for the introduction of difluorocarbene."[1]
- Source:Chinese Journal of Chemistry
- Context: Describes the low-temperature protocol essential for sensitive thiophenes.
-
-
Photoredox O-Difluoromethylation
- Title: "Visible-Light Photoredox-Catalyzed O-Difluoromethylation of Phenols and Electron-Deficient Hydroxyarenes."
- Source:Organic Letters
-
Context: Modern, mild method for high-value substrates.[2]
-
Review on Selectivity
-
Title: "Selective difluoromethylation and monofluoromethylation reactions."[3]
-
Source:Chemical Society Reviews
- Context: In-depth discussion on O- vs C-selectivity mechanisms.
-
Sources
Preventing decarboxylation of thiophene-2-carboxylic acids during synthesis
Welcome to the technical support center for the synthesis of thiophene-2-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of these valuable compounds, particularly the issue of premature decarboxylation. As a Senior Application Scientist, I have compiled this resource to provide not only procedural guidance but also a deeper understanding of the chemical principles at play. Our goal is to empower you to troubleshoot effectively and achieve consistent, high-yield syntheses.
Introduction: The Challenge of Decarboxylation
Thiophene-2-carboxylic acids are crucial building blocks in medicinal chemistry and materials science. However, their synthesis is often plagued by decarboxylation, the loss of CO2, leading to the formation of thiophene as a major byproduct. This process is primarily driven by thermal stress, acidic conditions, and the presence of certain metal catalysts. The electron-rich nature of the thiophene ring stabilizes the cationic intermediate formed during electrophilic aromatic substitution, which is a key step in many decarboxylation pathways. Understanding and controlling these factors are paramount for a successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of thiophene-2-carboxylic acids in a question-and-answer format.
Q1: My reaction is producing a significant amount of thiophene byproduct. What is causing this, and how can I prevent it?
A1: The formation of thiophene is a classic sign of decarboxylation of your target molecule, thiophene-2-carboxylic acid. This is often triggered by excessive heat or strong acidic conditions.
-
Causality: The mechanism of acid-catalyzed decarboxylation involves the protonation of the thiophene ring, which weakens the C-C bond between the ring and the carboxyl group, facilitating the loss of CO2. High temperatures provide the activation energy for this process.
-
Troubleshooting & Solutions:
-
Temperature Control: Carefully monitor and control the reaction temperature. If possible, run the reaction at a lower temperature for a longer duration.
-
Choice of Acid: If an acid is required, consider using a milder acid or a heterogeneous acid catalyst that can be easily filtered off.
-
Reaction Monitoring: Use techniques like TLC or LC-MS to monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.[1]
-
Q2: I am attempting a Grignard-based carboxylation of 2-bromothiophene, but my yields are low and I observe significant byproduct formation. What are the likely issues?
A2: Low yields in Grignard reactions for carboxylation can stem from several factors, including the quality of the Grignard reagent and the conditions of the carboxylation step.
-
Causality: Grignard reagents are highly reactive and sensitive to moisture and oxygen. Incomplete formation or degradation of the Grignard reagent will lead to lower yields. During carboxylation with CO2, poor gas dispersion or premature quenching can also be problematic.
-
Troubleshooting & Solutions:
-
Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the Grignard reagent.[2]
-
Grignard Titration: Titrate your Grignard reagent before use to determine its exact concentration.
-
CO2 Introduction: Introduce dry CO2 gas through a fritted gas dispersion tube below the surface of the reaction mixture with vigorous stirring to ensure efficient trapping. Alternatively, pour the Grignard solution onto freshly crushed dry ice.
-
Low-Temperature Carboxylation: Perform the carboxylation at a low temperature (e.g., -78 °C) to minimize side reactions.
-
Q3: Can I use a protecting group strategy to avoid decarboxylation during a multi-step synthesis?
A3: Absolutely. Protecting the carboxylic acid as an ester is a common and effective strategy to prevent decarboxylation during subsequent reaction steps that may require harsh conditions.
-
Causality: Esters are generally more stable to decarboxylation than carboxylic acids. The choice of ester is critical and depends on the conditions of the subsequent reaction steps and the deprotection method.
-
Recommended Protecting Groups & Deprotection:
| Protecting Group | Protection Method | Deprotection Conditions | Stability |
| Methyl or Ethyl Ester | Fischer esterification (acid catalyst, excess alcohol) or reaction with alkyl halide and base. | Basic hydrolysis (e.g., NaOH, LiOH) or acidic hydrolysis. | Stable to mildly acidic and basic conditions. |
| tert-Butyl Ester | Reaction with isobutylene and a catalytic amount of strong acid. | Mild acid (e.g., trifluoroacetic acid).[3] | Stable to basic conditions. |
| Benzyl Ester | Reaction with benzyl bromide and a base. | Hydrogenolysis (H2, Pd/C). | Stable to acidic and basic conditions. |
-
Workflow:
Caption: Protecting group workflow.
Q4: Are there any direct carboxylation methods for thiophene that are less prone to decarboxylation?
A4: Yes, direct carboxylation methods under milder conditions are being developed. One promising approach is the use of organolithium intermediates followed by quenching with CO2.
-
Methodology: This involves the deprotonation of thiophene at the 2-position using a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by the introduction of CO2 to form the carboxylate.
-
Advantages: This method avoids harsh acidic conditions and high temperatures, thus minimizing the risk of decarboxylation.[4][5]
-
Considerations: This reaction is highly sensitive to moisture and requires strict anhydrous and inert atmosphere techniques.
Recommended Synthetic Protocols
Here are two detailed protocols for the synthesis of thiophene-2-carboxylic acid designed to minimize decarboxylation.
Protocol 1: Mild Oxidation of 2-Acetylthiophene
This method is a reliable and scalable approach that avoids harsh acidic conditions in the final step.[6][7]
Step-by-Step Methodology:
-
Preparation of Sodium Hypobromite Solution: In a flask equipped with a stirrer and cooled in an ice bath, dissolve sodium hydroxide in water. Slowly add bromine to the cold solution while stirring vigorously. Maintain the temperature below 10 °C.
-
Oxidation: To a separate flask containing 2-acetylthiophene dissolved in a suitable solvent (e.g., dioxane), slowly add the freshly prepared sodium hypobromite solution. Maintain the reaction temperature between 10-20 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 2-3 hours.
-
Work-up: Once the reaction is complete, destroy the excess hypobromite by adding a small amount of sodium sulfite.
-
Isolation: Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of 2-3. The thiophene-2-carboxylic acid will precipitate out of the solution.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for higher purity.
Protocol 2: Low-Temperature Lithiation and Carboxylation of Thiophene
This protocol is ideal for small-scale syntheses where high purity is required and harsh conditions must be avoided.[4][5]
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel under a positive pressure of dry nitrogen.
-
Reaction Mixture: Add anhydrous diethyl ether or THF to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add thiophene to the cooled solvent. Then, add n-butyllithium (in hexanes) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture for 1-2 hours at this temperature.
-
Carboxylation: Slowly add a stream of dry CO2 gas into the reaction mixture through a gas dispersion tube, ensuring the temperature remains below -70 °C. Alternatively, the reaction mixture can be slowly transferred via a cannula to a flask containing an excess of crushed dry ice.
-
Quenching and Work-up: Allow the mixture to slowly warm to room temperature. Add water to quench the reaction, followed by acidification with dilute HCl.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization.
Mechanistic Insight: The Decarboxylation Pathway
Understanding the mechanism of decarboxylation is key to preventing it. The following diagram illustrates the acid-catalyzed pathway.
Caption: Acid-catalyzed decarboxylation mechanism.
Summary of Synthetic Routes
The choice of synthetic route will depend on the scale of the reaction, the available starting materials, and the sensitivity of other functional groups in the molecule.
| Synthetic Route | Starting Material | Key Reagents | Pros | Cons |
| Oxidation [6][7][8] | 2-Acetylthiophene | NaOBr or NaOCl | Scalable, reliable, avoids strongly acidic final step. | Requires the preparation of 2-acetylthiophene. |
| Grignard Carboxylation [2] | 2-Bromothiophene | Mg, CO2 | Utilizes readily available starting materials. | Requires strict anhydrous conditions, potential for side reactions. |
| Lithiation & Carboxylation [4][5] | Thiophene | n-BuLi, CO2 | Mild, low-temperature conditions, high purity. | Requires cryogenic temperatures and strict inert atmosphere. |
| Malonic Ester Synthesis [2] | 2-Bromothiophene | Diethyl malonate, base | Versatile for introducing other substituents. | Multi-step, involves a decarboxylation step that needs to be controlled. |
Conclusion
The successful synthesis of thiophene-2-carboxylic acids hinges on the careful control of reaction conditions to mitigate decarboxylation. By understanding the mechanisms that lead to this unwanted side reaction and by selecting appropriate synthetic routes and reaction parameters, researchers can significantly improve yields and product purity. This guide provides a starting point for troubleshooting and optimizing your syntheses. For further assistance, please do not hesitate to reach out to our technical support team.
References
-
Elshaarawy, R. F. M., Janiak, C., et al. (2015). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B. [Link]
- CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google P
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- US2462697A - Thiophene-2-carboxylic acid - Google P
- Krapcho, A. P. (2007). The Krapcho Decarboxylation of Esters.
- Goossen, L. J., & Rodriguez, N. (2007). Copper-Catalyzed Decarboxylative Cross-Coupling Reactions.
-
Organic Chemistry Portal. Protecting Groups. [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. [Link]
-
Bagley, M. C., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 31. [Link]
-
Bagley, M. C., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PMC. [Link]
-
Gevorgyan, V., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(11), 53-60. [Link]
- Palmieri, G., et al. (2019). β-Nitroacrylates as Starting Materials of Thiophene-2-Carboxylates Under Continuous Flow Conditions. European Journal of Organic Chemistry, 2019(36), 6219-6225.
-
BĂDICEANU, C. D., et al. (2017). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal, 65(5). [Link]
-
Wikipedia. Aromatic L-amino acid decarboxylase inhibitor. [Link]
-
Dow. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]
- 3. mazams.weebly.com [mazams.weebly.com]
- 4. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 5. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2462697A - Thiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Fluorinated Thiophene Carboxylic Acids
Welcome to the Advanced Purification Support Center. Current Status: Operational Operator: Senior Application Scientist (Ph.D. Organic Chemistry)
Introduction: The "Fluorine Effect"
You are likely here because standard purification protocols for benzoic acids or non-fluorinated thiophenes are failing.[1] Fluorinated Thiophene Carboxylic Acids (FTCAs) present a unique "schizophrenic" solubility profile:
-
Increased Acidity: The electron-withdrawing nature of fluorine (inductive effect, -I) significantly lowers the pKa compared to thiophene-2-carboxylic acid (pKa ~3.5).[1] This makes the conjugate base highly stable and water-soluble.
-
Lipophilicity vs. Polarity: The fluorine atom increases lipophilicity, while the carboxylic acid anchors the molecule in polar domains. This often leads to "oiling out" rather than crystallization.
-
Thermal Instability: Thiophene acids are prone to thermal decarboxylation, a risk exacerbated by the destabilizing effects of certain substitution patterns.
This guide moves beyond "standard recipes" to mechanistic purification strategies.[1][2]
Primary Purification Modules[3]
Module A: The "pH-Swing" Extraction (Chemical Purification)
Best for: Bulk removal of non-acidic impurities (starting materials, decarboxylated byproducts).[3]
The Science: Because FTCAs are stronger acids than their non-fluorinated analogs, you must drive the pH lower than usual during the workup to ensure full protonation and recovery into the organic phase.
Protocol:
-
Dissolution: Dissolve crude mixture in EtOAc or MTBE (avoid DCM if possible; emulsions are common with fluorinated species).
-
Base Wash: Extract with saturated NaHCO₃ (pH ~8.5).[1]
-
Why? Strong bases like NaOH can trigger nucleophilic attack on the electron-deficient fluorothiophene ring or cause defluorination.
-
-
Phase Separation: Keep the Aqueous Layer (contains your product as carboxylate salt).[1] Discard Organic Layer (contains non-acidic impurities).
-
Acidification (Critical Step): Cool aqueous layer to 0°C. Acidify with 6N HCl dropwise to pH < 2.0 .
-
Note: You must go significantly below the pKa. If the solution turns milky but no solid forms, you are in the "Oiling Out" danger zone (see Troubleshooting).
-
-
Re-Extraction: Extract the acidic aqueous slurry with EtOAc (x3).
-
Drying: Dry over Na₂SO₄ (Magnesium sulfate can sometimes coordinate with thiophene sulfur).[1]
Figure 1: The pH-Swing Logic.[1] Note the critical acidification step to pH < 2.0 to overcome the fluorine-induced acidity.
Module B: Recrystallization & Trituration
Best for: Final polishing and isomer removal.
The Science: FTCAs often have high lattice energy but poor solvation kinetics.[1] Single-solvent recrystallization rarely works. We use a Binary Solvent System exploiting the polarity gap.
Recommended Solvent Systems:
| System | Ratio (v/v) | Application |
|---|---|---|
| Hexane / EtOAc | 10:1 to 5:1 | Standard. Dissolve in min.[1] hot EtOAc, add Hexane until turbid. |
| Toluene / Heptane | 1:2 | High Purity. Good for removing regioisomers.[1] Requires heating (watch temp!). |
| Water / Ethanol | 3:1 | Polar Impurities. Use only if product is significantly water-insoluble.[1] |
Protocol (The "Trituration" Method for Oils):
-
If your product is an oil/gum after extraction: Do not heat.
-
Dissolve in minimal EtOAc (room temp).
-
Add Hexane dropwise with vigorous stirring.
-
Once persistent turbidity appears, add a "seed" crystal (if available) or scratch the glass.[4]
-
Cool to -20°C overnight.
Module C: Chromatography (The "Tailing" Fix)
Best for: Separating regioisomers (e.g., 2-fluoro-3-acid vs. 3-fluoro-2-acid).[1]
The Issue: Carboxylic acids interact with silanols on silica, leading to severe peak tailing.[3] The Fix: You must suppress ionization.
Flash/HPLC Conditions:
-
Stationary Phase: C18 (Reverse Phase) is preferred for fluorinated compounds due to their hydrophobicity.[1]
-
Modifier (Mandatory): 0.1% Formic Acid or TFA .[1]
Troubleshooting Guides (FAQ)
Q1: My product comes out as a sticky brown oil, not a solid.
Diagnosis: This is the most common issue with fluorinated thiophenes. It is likely due to "Solvent Entrapment" or trace impurities lowering the melting point. Solution:
-
Azeotropic Drying: Dissolve the oil in DCM and evaporate (x3) to remove trapped high-boiling solvents (like toluene/water).[1]
-
The "Crash" Method: Dissolve the oil in minimal Diethyl Ether.[1] Pour this solution slowly into a rapidly stirring beaker of ice-cold Pentane or Hexane. The rapid polarity change forces precipitation.[1]
Q2: I am losing yield during the NaHCO₃ wash.
Diagnosis: Your fluorinated acid is likely too lipophilic (staying in organic) or the salt is partially soluble in the organic phase (common with highly fluorinated species). Solution:
-
Use 1M NaOH instead of NaHCO₃ (carefully, cold) to ensure complete deprotonation.[3]
-
Back-extract the initial organic layer with water twice to recover any trapped salt.
Q3: My product is decomposing/turning black upon drying.
Diagnosis: Thermal decarboxylation.[1] Fluorinated thiophene acids are thermally fragile. 3-fluorothiophene-2-carboxylic acid can decarboxylate at temperatures as low as 80-100°C over time. Solution:
-
Never dry in an oven >50°C.
-
Use a Vacuum Desiccator with P₂O₅ at room temperature.
-
Avoid rotary evaporation bath temps >40°C.
Q4: I cannot separate the regioisomers (e.g., 3-F vs 4-F).
Diagnosis: The fluorine position has a minimal effect on polarity but a significant effect on pKa. Solution:
-
Switch to pH-controlled Prep-HPLC. Use a buffer (Ammonium Formate pH 3.8). The slight pKa difference between isomers will change their effective charge and retention time differently at a specific pH.
Decision Logic (Workflow)
Figure 2: Rapid decision tree for selecting the correct purification module.
References & Authority
-
Synthesis and Reactivity: Pomerantz, M., et al.[3][8] "A Facile and Improved Synthesis of 3-Fluorothiophene." Synthesis, 2008(15), 2333-2336.[1][3][8] (Demonstrates decarboxylation risks and synthesis pathways).
-
Chromatographic Separation: SIELC Technologies.[1][5][6] "Separation of Thiophene-2-carboxylic acid isomers on Newcrom R1 HPLC column." (Validates the use of Reverse Phase + Acid modifiers for thiophene acids).
-
Acidity & pKa Effects: Franz, R. G.[3][9] "Comparisons of pKa and log P values of some carboxylic and phosphonic acids." AAPS PharmSci, 2001.[3] (Establishes the acidity trends in heterocyclic carboxylic acids).
-
Decarboxylation Mechanisms: Goossen, L. J., et al.[3] "Decarboxylative Fluorination Strategies."[10] PMC, 2015.[3] (Highlights the thermal instability of fluorinated acids).
Sources
- 1. CAS 32431-84-8: 3-Fluoro-2-thiophenecarboxylic acid [cymitquimica.com]
- 2. reddit.com [reddit.com]
- 3. Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2-Thiophenecarboxylic acid | SIELC Technologies [sielc.com]
- 6. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN102675015A - Decarboxylation and fluorination method for carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Thermal Modulation for Difluorocarbene-Thiophene Systems
Topic: Optimizing reaction temperature for difluorocarbene insertion on thiophenes. Audience: Researchers, scientists, and drug development professionals. Format: Technical Support Center (Troubleshooting & FAQs).
Introduction: The Thermal Paradox of Thiophenes
Welcome to the Technical Support Center. You are likely here because your difluorocarbene insertion into thiophene substrates is failing—either yielding "black tar" (polymerization), recovering starting material, or producing ring-opened byproducts rather than the desired gem-difluorocyclopropane-fused heteroaromatics.
The Core Challenge: Thiophenes present a unique "Thermal Paradox." They are electron-rich nucleophiles that readily react with electrophilic difluorocarbene (:CF₂).[1] However, the resulting bicyclic intermediate (6,6-difluoro-2-thiabicyclo[3.1.0]hex-2-ene) is thermally sensitive.
-
Too Cold: The carbene precursor does not decompose; no :CF₂ is generated.
-
Too Hot: The bicyclic intermediate undergoes electrocyclic ring opening or expansion, or the thiophene polymerizes under acidic byproducts.
This guide moves beyond "standard recipes" to treat Temperature as a Reagent —a variable that controls not just kinetics, but the reaction pathway itself.
Module 1: Reagent-Specific Thermal Profiles
The choice of difluorocarbene source dictates your operating temperature window. You cannot optimize temperature without selecting the correct precursor for your substrate's stability.
Comparative Reagent Data
| Reagent | Chemical Name | Activation Temp ( | Mechanism | Best For... |
| TMSCF₂Br | (Bromodifluoromethyl)trimethylsilane | 25°C – 66°C | Initiator-driven (NaI or TBAT). Cleavage of Si-C bond. | Sensitive Thiophenes. Allows mild cyclopropanation without thermal ring-opening. |
| PDFA | Ph₃P⁺CF₂CO₂⁻ | 65°C – 80°C | Thermal decarboxylation. Zwitterionic salt decomposition. | Scale-up. Bench-stable solid; no external base required. |
| ClCF₂COONa | Sodium chlorodifluoroacetate | 95°C – 120°C | Thermal decarboxylation. | Robust Substrates. Cheap, but high |
| TFDA | Trimethylsilyl fluorosulfonyldifluoroacetate | 80°C – 110°C | Catalytic fluoride (NaF/KF). | Catalytic Efficiency. Good balance of rate vs. temp. |
Module 2: Mechanistic Visualization
Understanding the reaction coordinate is essential for troubleshooting. The diagram below illustrates the competition between stable cyclopropanation and thermal ring expansion.
Caption: Figure 1. The "Thermal Fork." High temperatures promote precursor activation but risk converting the kinetic intermediate into thermodynamic byproducts.
Module 3: Troubleshooting Guides (Q&A)
Scenario A: "I am seeing unreacted starting material."
Q: I ran the reaction at the literature temperature (e.g., 65°C for ClCF₂COONa), but conversion is <10%. Should I increase the temperature?
A: Do not simply increase the temperature yet. If you are using ClCF₂COONa , 65°C is often too low for efficient decarboxylation in many solvents. The half-life of this reagent at 95°C is significantly shorter.
-
Diagnosis: The activation energy barrier for carbene release hasn't been met.
-
Fix: Switch solvent to Diglyme (b.p. 162°C) and run at 95–110°C .
-
Alternative: If your thiophene is volatile or sensitive, switch to TMSCF₂Br with NaI (0.2 equiv) in THF. This system releases :CF₂ at reflux (66°C) or even room temperature, bypassing the high thermal requirement.
Scenario B: "My reaction mixture turned into black tar."
Q: I used ClCF₂COONa at 120°C. The thiophene is gone, but I have no product, just insoluble black solids.
A: You have likely triggered acid-catalyzed polymerization . Thiophenes are sensitive to protons. The decomposition of ClCF₂COONa produces NaCl and CO₂, but trace moisture can generate HCl. Furthermore, high temperatures accelerate the polymerization of electron-rich heterocycles.
-
Fix 1 (Buffer): Add an acid scavenger like K₂CO₃ or epoxide (e.g., propylene oxide) to the reaction mixture to neutralize acidic byproducts.
-
Fix 2 (Lower T): Switch to PDFA (Ph₃P⁺CF₂CO₂⁻) . It decomposes at ~65–80°C, a "Goldilocks" zone that is hot enough for carbene generation but cool enough to prevent rapid polymerization.
Scenario C: "I isolated the wrong isomer (Ring Expansion)."
Q: I was targeting the cyclopropanated thiophene, but NMR suggests a fluorinated thiopyran or an acyclic diene.
A: You exceeded the thermal ceiling of the bicyclic intermediate.
The gem-difluorocyclopropane fused to a thiophene is highly strained. At
-
Fix: You must use a Low-Temperature Protocol .
-
Use TMSCF₂Br + TBAT (Tetrabutylammonium difluorotriphenylsilicate).
-
Run the reaction at 0°C to Room Temperature in CH₂Cl₂.
-
Why: This generates :CF₂ chemically rather than thermally, preserving the kinetic cyclopropane product.
-
Module 4: Standard Operating Protocols (SOPs)
Protocol A: The "Mild" Method (Recommended for Stability)
Target: Kinetic Product (Bicyclic) Reagent: TMSCF₂Br (Hu's Reagent)
-
Setup: Flame-dry a two-neck flask under Argon.
-
Charge: Add Thiophene substrate (1.0 equiv) and NaI (0.2 equiv, initiator) in anhydrous THF (0.5 M).
-
Addition: Heat to mild reflux (65°C). Slowly add TMSCF₂Br (2.0–3.0 equiv) via syringe pump over 1 hour.
-
Note: Slow addition keeps the instantaneous concentration of :CF₂ low, favoring reaction with the substrate over carbene dimerization (formation of C₂F₄ gas).
-
-
Workup: Cool to RT. Filter through a silica plug to remove inorganic salts. Concentrate and purify via flash chromatography.
Protocol B: The "Robust" Method (Cost-Effective)
Target: Thermodynamic Product or Stable Substrates Reagent: ClCF₂COONa
-
Setup: Use a heavy-walled pressure tube or condenser setup.
-
Charge: Thiophene (1.0 equiv), ClCF₂COONa (3.0 equiv), and K₂CO₃ (0.5 equiv, acid scavenger).
-
Solvent: Diglyme (Diethylene glycol dimethyl ether).
-
Reaction: Heat to 110°C for 2–4 hours.
-
Warning: CO₂ evolution will be vigorous. Ensure open venting or appropriate pressure rating.
-
-
Workup: Dilute with water (to remove Diglyme), extract with ether.
Module 5: Decision Matrix (Graphviz)
Use this flow to select your starting conditions.
Caption: Figure 2. Reagent Selection Matrix based on substrate sensitivity and operational constraints.
References
-
Discovery of TMSCF₂Br (Hu's Reagent): Wang, F., Luo, T., Hu, J., et al. (2011).[2] Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition.
-
Sodium Chlorodifluoroacetate Protocols: Mehta, V. P., & Greaney, M. F. (2013).[3] S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate. Organic Letters.
-
PDFA Reagent Development: Zhang, Z., et al. (2024).[4][5] Kilogram-Scale Synthesis of Ph3P+CF2CO2–. Organic Process Research & Development.
-
Thiophene Ring Expansion Mechanisms: Fuchibe, K., et al. (2020). Difluorocarbene-Triggered Cyclization: Synthesis of (Hetero)arene-Fused 2,2-Difluoro-2,3-dihydrothiophenes.
-
General Review on Difluorocarbene Reagents: Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis.
Sources
Validation & Comparative
Comparative Guide: 3-Hydroxy vs. 3-Difluoromethoxy Thiophene-2-Carboxylic Acids
[1]
Executive Summary
In medicinal chemistry, the bioisosteric replacement of a hydroxyl group (-OH) with a difluoromethoxy group (-OCHF₂) is a strategic modification used to alter lipophilicity, metabolic stability, and membrane permeability. However, this substitution induces a profound shift in the electronic environment of the molecule, specifically affecting the pKa of adjacent acidic protons.
This guide details the physicochemical divergence between 3-hydroxythiophene-2-carboxylic acid (3-HTCA) and 3-(difluoromethoxy)thiophene-2-carboxylic acid (3-DFTCA) .[1] The core distinction lies in the disruption of intramolecular hydrogen bonding and the introduction of strong inductive effects, which collectively shift the pKa and solubility profile, impacting formulation and bioavailability.
Theoretical Framework: Electronic & Structural Determinants[1]
The acidity of the carboxylic acid at the C2 position is governed by the stability of the resulting carboxylate anion. This stability is dictated by three primary factors: Resonance Effects (
The Ortho-Hydroxy Effect (3-HTCA)
Similar to salicylic acid in the benzene series, 3-HTCA possesses a hydroxyl group adjacent to the carboxyl moiety.[1]
-
Mechanism: The phenolic proton of the 3-OH group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the 2-COOH group. Upon deprotonation of the carboxylic acid, this hydrogen bond stabilizes the carboxylate anion (conjugate base).
-
Result: This stabilization significantly lowers the pKa (increases acidity) compared to the unsubstituted parent.
The Difluoromethoxy Effect (3-DFTCA)
Replacing the proton with a difluoromethyl group removes the hydrogen bond donor capability.
-
Mechanism: The -OCHF₂ group acts as a lipophilic electron-withdrawing group (EWG).[1]
-
Induction (-I): The high electronegativity of the two fluorine atoms pulls electron density through the sigma bond framework, stabilizing the carboxylate anion.
-
Resonance (+R): While oxygen is a resonance donor, the fluorines reduce the availability of the oxygen lone pair for donation into the thiophene ring compared to a methoxy (-OCH₃) group.
-
-
Result: While the inductive effect lowers the pKa relative to a simple methoxy analog, the loss of the stabilizing intramolecular hydrogen bond results in a higher pKa (weaker acid) compared to the 3-OH analog.
Comparative Data Summary
| Feature | 3-Hydroxythiophene-2-COOH (3-HTCA) | 3-(Difluoromethoxy)thiophene-2-COOH (3-DFTCA) | Impact of Substitution |
| Dominant Effect | Intramolecular H-Bonding (Anion Stabilization) | Inductive Electron Withdrawal (-I) | Loss of H-bond; Increase in Lipophilicity |
| Estimated pKa | ~2.2 – 2.6 | ~3.1 – 3.4 | |
| LogP (Lipophilicity) | ~1.2 (Low) | ~2.4 (Moderate) | Improved membrane permeability |
| H-Bond Donors | 2 (COOH, OH) | 1 (COOH) | Reduced polar surface area |
| Metabolic Liability | High (Glucuronidation of OH) | Low (Blocked metabolic handle) | Increased half-life |
Note on Tautomerism: 3-hydroxythiophenes can exist as keto-tautomers (thiophen-3(2H)-one).[1] However, the presence of the electron-withdrawing 2-COOH group and the intramolecular H-bond strongly favors the enol (aromatic) form shown in 3-HTCA.[1]
Visualizing the Mechanism
The following diagram illustrates the competing electronic effects that drive the difference in acidity.
Figure 1: Mechanistic pathways influencing the acidity of 3-substituted thiophene carboxylic acids. The loss of H-bond stabilization in the OCHF2 analog outweighs the inductive withdrawal, resulting in a higher pKa.
Experimental Workflows
To validate these theoretical values, precise experimental protocols are required. Due to the low aqueous solubility of thiophene derivatives, a mixed-solvent potentiometric titration is recommended.
Synthesis of 3-DFTCA from 3-HTCA
Before testing, the difluoromethoxy analog must often be synthesized, as it is not a standard catalog reagent.
Reagents:
-
Precursor: Methyl 3-hydroxythiophene-2-carboxylate (Protected acid prevents decarboxylation).[1]
-
Reagent: Sodium chlorodifluoroacetate (source of
) or Diethyl (bromodifluoromethyl)phosphonate.[1] -
Base:
or . -
Solvent: DMF or NMP.
Protocol:
-
Dissolution: Dissolve methyl 3-hydroxythiophene-2-carboxylate (1.0 eq) in DMF (0.2 M).
-
Base Addition: Add
(1.5 eq) and stir at 60°C for 30 mins to generate the phenoxide anion. -
Carbene Generation: Add Sodium chlorodifluoroacetate (2.0 eq) portion-wise at 90-100°C. (Caution: Gas evolution).
-
Workup: Dilute with water, extract with EtOAc.
-
Hydrolysis: Saponify the ester using LiOH in THF/H2O to yield the free acid 3-DFTCA .
pKa Determination: Yasuda-Shedlovsky Extrapolation
Standard aqueous titration is inaccurate due to precipitation.[1] This protocol uses methanol/water cosolvents to extrapolate the aqueous pKa.
Materials:
-
Titrator: Mettler Toledo T5 or equivalent autotitrator.
-
Titrant: 0.1 M KOH (standardized).[1]
-
Solvents: Methanol (HPLC grade), degassed deionized water.
Step-by-Step Protocol:
-
Preparation: Prepare three solutions of the analyte (approx 0.01 M) in 30%, 40%, and 50% (v/v) Methanol/Water mixtures.
-
Blank Correction: Perform a blank titration on the solvent mixtures to determine the
(autoprotolysis constant) of the specific solvent blend. -
Titration: Titrate the sample with 0.1 M KOH under nitrogen atmosphere to prevent carbonate formation. Record pH vs. Volume.
-
Calculation: Determine the apparent pKa (
) for each methanol concentration using the Bjerrum difference plot method (half-neutralization point). -
Extrapolation: Plot
vs. (dielectric constant of the mix).[1] The y-intercept represents the aqueous pKa.
Figure 2: Workflow for determining pKa of lipophilic thiophene acids using cosolvent extrapolation.
Implications for Drug Design
Why choose one over the other?
-
3-HTCA (Hydroxy):
-
3-DFTCA (Difluoromethoxy):
-
Pros: "Lipophilic Phenol" mimic. Blocks metabolism at the 3-position.[1] The fluorine atoms can engage in non-covalent interactions with protein backbones (C-F···H-N).
-
Cons: Lower aqueous solubility, weaker acidity (may require salt formation for formulation).
-
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Chapter 3: pKa Determination). Link[1]
-
Zafrani, Y., et al. (2017). Difluoromethyl Ethers: A Green and Scalable Synthesis and Their Physicochemical Properties. Organic Process Research & Development, 21(6), 918-923. Link[1]
Safety Operating Guide
3-(Difluoromethoxy)thiophene-2-carboxylic Acid: Proper Disposal Procedures
Executive Summary & Immediate Action
Do not dispose of 3-(Difluoromethoxy)thiophene-2-carboxylic acid down the drain or in standard non-halogenated organic waste streams. [1]
This compound presents a dual-hazard profile: Corrosivity (Carboxylic acid) and Halogenated Combustion Byproducts (Difluoromethoxy group).[1][2] Improper disposal in standard fuel-blending streams can damage incinerator scrubbers due to Hydrogen Fluoride (HF) generation.[1][2]
Correct Waste Stream:
-
Solids: Hazardous Solid Waste (Label: Fluorinated Organic Solid).[1][2]
-
Liquids: Halogenated Acid Waste (Segregated from oxidizers).[1][2]
Chemical Profile & Hazard Assessment
To ensure safety compliance, operators must understand the causality behind these protocols. This compound is not merely an organic acid; it is a fluorinated sulfur heterocycle.[1][2]
| Feature | Chemical Moiety | Hazard Implication | Disposal Consequence |
| Acidity | pH < 2 in solution.[1][2] Corrosive to tissue and metal.[1][2] | D002 (RCRA) classification.[1][2] Must not be mixed with bases (exothermic) or cyanides (HCN gas).[1][2] | |
| Fluorination | Stable under ambient conditions, but releases HF (Hydrogen Fluoride) upon incineration.[1][2] | Requires High-Temperature Incineration with Scrubbing .[1][2] Cannot go to standard fuel blending. | |
| Sulfur Content | Thiophene Ring | Releases | Contributes to acid rain precursors if not scrubbed; requires specific waste coding in some regions.[1][2] |
Operational Protocol: Step-by-Step Disposal
Trustworthiness Principle: Every step below includes a verification check to prevent downstream accidents.
Phase 1: Pre-Disposal Characterization
Before moving the vessel, verify the state of the waste.
-
Check pH: If the waste is in solution, use a pH strip.[1][2] If pH
, it is a Corrosive Acid.[1][2] -
Solvent Identification: Identify the primary solvent.[1][2] If dissolved in Dichloromethane (DCM) or Chloroform, the entire mixture is F-Listed (Halogenated).[1]
Phase 2: Segregation & Packaging
CRITICAL: Do not use metal containers. The acidic nature of the compound combined with potential fluoride ion release (if degraded) can corrode metal rapidly.
-
Preferred Container: HDPE (High-Density Polyethylene) Carboy or Jar.[1][2]
-
Alternative: Borosilicate Glass (Acceptable, but HDPE is preferred to eliminate breakage risk).[1]
The Segregation Rule:
-
Keep Separate From: Nitric Acid, Chromic Acid, Peroxides (Explosion risk).[1][3]
-
Keep Separate From: Sodium Hydroxide, Ammonia (Violent heat generation).[1][2]
Phase 3: Labeling & Documentation
Standard "Organic Waste" labels are insufficient.[1][2] You must explicitly declare the heteroatoms to protect the disposal facility personnel.
-
Primary Constituent: 3-(Difluoromethoxy)thiophene-2-carboxylic acid[1]
-
Hazard Checkboxes: [x] Corrosive [x] Toxic [x] Halogenated[1][2]
-
Specific Note: "Contains Fluorine and Sulfur - Incineration Required."[1][2]
Decision Logic & Workflow
The following diagram illustrates the decision tree for disposing of this specific compound. This workflow prevents the common error of mixing fluorinated acids with non-halogenated solvents.[2]
Figure 1: Decision matrix for segregating fluorinated thiophene waste. Note the convergence on Halogenated streams regardless of solvent base due to the fluorine content.
Emergency Procedures (Spill Response)
In the event of a spill outside of the fume hood:
-
Evacuate & Ventilate: The compound is a respiratory irritant.[1][2] Clear the area.
-
PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat.[1][2]
-
Neutralization (Small Spills < 100mL):
-
Collection: Scoop the resulting sludge into a hazardous waste container. Label as "Spill Debris: Fluorinated Acid."[1][2]
References & Regulatory Grounding[1][5][6]
-
U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2] (Defines D002 Corrosivity and F-List solvents).
-
PubChem. Compound Summary: Thiophene-2-carboxylic acid.[1][2] (Structural analog data for acidity and stability).
-
Cornell University EHS. Chemical Waste Disposal: Halogenated vs. Non-Halogenated Solvents. (Standard academic protocol for halogen segregation).[1][2]
-
Fisher Scientific. Safety Data Sheet (SDS) - General Thiophene Derivatives.[1][2] (Provides H-code classifications H315, H319, H335).[1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
